molecular formula C20H19N3O3S B3291062 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide CAS No. 869346-92-9

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide

Cat. No.: B3291062
CAS No.: 869346-92-9
M. Wt: 381.4 g/mol
InChI Key: KBJXMPDXPYKBFV-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety linked via a methyl group to an imidazole core, which is further connected through a sulfanyl bridge to an N-benzyl-substituted acetamide (Fig. 1).

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(22-11-15-4-2-1-3-5-15)13-27-20-21-8-9-23(20)12-16-6-7-17-18(10-16)26-14-25-17/h1-10H,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJXMPDXPYKBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the imidazole intermediate.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reagent reacts with the imidazole-benzodioxole intermediate.

    N-Benzylation: The final step involves the N-benzylation of the acetamide group using benzyl chloride or a similar reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazole ring or the benzodioxole moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole and imidazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole or benzodioxole derivatives.

    Substitution: Various substituted imidazole or benzodioxole derivatives.

Scientific Research Applications

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity (Reported) Reference ID
Target Compound: 2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-Imidazol-2-yl}Sulfanyl)-N-Benzylacetamide C₂₁H₂₀N₄O₃S 408.47 g/mol N-Benzyl, benzodioxole-methyl-imidazole Not explicitly reported
G856-2174: 2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-Imidazol-2-yl}Sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide C₁₆H₁₅N₅O₃S₂ 389.45 g/mol Thiadiazole substituent Not reported
Compound 28: N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide C₂₄H₂₁N₃O₃ 399.44 g/mol Benzimidazole core, benzodioxole-acetamide IDO1 inhibitor (IC₅₀ = 0.12 μM)
G786-1029: 2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-Imidazol-2-yl}Sulfanyl)-N-(4-methoxyphenyl)acetamide C₂₀H₁₉N₃O₄S 409.45 g/mol 4-Methoxyphenyl acetamide Not reported

Key Observations:

  • Core Modifications: Compound 28 replaces the imidazole with a benzimidazole, improving IDO1 inhibition efficacy, likely due to enhanced π-π stacking interactions .
  • Benzodioxole Role: All analogues retain the benzodioxole group, suggesting its critical role in binding or stability, possibly through interactions with aromatic residues in target proteins .

Pharmacological and Computational Insights

  • Antimicrobial and Anticancer Potential: Benzimidazole-thioacetamide derivatives (e.g., ) show antimicrobial activity (MIC = 2–8 μg/mL against S. aureus) and anticancer effects (IC₅₀ = 12–35 μM in MCF-7 cells), suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Imidazole ring : Contributes to its biological activity.
  • Benzodioxole moiety : Known for various pharmacological effects.
  • Sulfanyl group : May enhance reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the imidazole ring is often linked to antifungal and antibacterial effects. Preliminary assays suggest that 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide may inhibit the growth of various pathogens.

Anticancer Properties

Recent investigations into the anticancer potential of imidazole derivatives have revealed promising results. The compound may induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation : Targeting specific signaling pathways.
  • Induction of oxidative stress : Leading to cell death in malignant cells.

Neuroprotective Effects

The benzodioxole component is associated with neuroprotective properties. Studies suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction with enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors involved in cellular signaling pathways.
  • Oxidative Stress Induction : Generation of reactive oxygen species (ROS) leading to cell damage in targeted cells.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential efficacy of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide :

StudyFindings
Vera-DiVaio et al. (2009)Demonstrated antimicrobial activity against various strains.
Asiri et al. (2012)Reported significant anticancer effects in vitro, inducing apoptosis in breast cancer cell lines.
Recent Neuroprotection StudyShowed potential protective effects against oxidative stress in neuronal cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-benzylacetamide

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